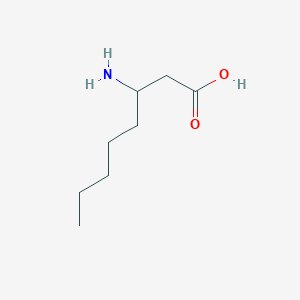

3-Aminooctanoic acid

説明

Structure

3D Structure

特性

IUPAC Name |

3-aminooctanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-2-3-4-5-7(9)6-8(10)11/h7H,2-6,9H2,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYHHDJRMDOBZJF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC(CC(=O)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90304261 | |

| Record name | 3-aminooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104883-49-0 | |

| Record name | 3-Aminooctanoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104883-49-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-aminooctanoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90304261 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

3-Aminooctanoic acid CAS number and molecular formula

For Researchers, Scientists, and Drug Development Professionals

Core Compound Details: 3-Aminooctanoic Acid

CAS Number: 104883-49-0[1]

Molecular Formula: C₈H₁₇NO₂[1]

This technical guide provides a comprehensive overview of 3-Aminooctanoic acid, a beta-amino fatty acid. The document is tailored for researchers, scientists, and professionals in drug development, offering detailed information on its chemical properties, synthesis, and potential biological relevance.

Physicochemical Data

The following table summarizes the key physicochemical properties of 3-Aminooctanoic acid. This data is essential for understanding its behavior in various experimental and biological systems.

| Property | Value | Source |

| Molecular Weight | 159.23 g/mol | [1] |

| IUPAC Name | 3-aminooctanoic acid | [1] |

| Synonyms | 3-aminocaprylic acid, β-aminooctanoic acid | |

| ChEBI ID | CHEBI:73739 | [1] |

| Description | A beta-amino acid that is caprylic acid substituted by an amino group at position 3. It is considered a beta-amino-fatty acid and is functionally related to octanoic acid.[1] |

Synthesis and Experimental Protocols

The synthesis of specific enantiomers of 3-Aminooctanoic acid is crucial for studying its biological activity. Below is a detailed methodology for the chiral synthesis of (R)-3-aminooctanoic acid, adapted from peer-reviewed literature.[2]

Chiral Synthesis of (R)-3-Aminooctanoic Acid[2]

This synthesis route starts from the commercially available (S)-1-octyn-3-ol and proceeds through several key transformations to yield the desired (R)-enantiomer of 3-aminooctanoic acid.[2]

Experimental Workflow:

Detailed Methodologies:

-

Formation of Protected Propargylic Amine: The synthesis begins with the conversion of (S)-1-octyn-3-ol into a protected propargylic amine. This step is critical as it proceeds with a complete inversion of stereochemistry.[2]

-

Selenation: The protected amine is then transformed into a (phenylseleno)acetylene intermediate.[2]

-

Carboxylation: This intermediate is subsequently converted to a Se-phenyl seleno-carboxylate, which is then readily transformed into the carboxylic acid.[2]

-

Deprotection: The final step involves the removal of the phthalimido protecting group using hydrazine hydrate to yield (R)-3-aminooctanoic acid.[2]

Biological Activity and Potential Applications

While research specifically on 3-Aminooctanoic acid is limited, studies on structurally similar beta-amino acids and their derivatives suggest potential areas of biological significance and therapeutic application.

Potential as a Neuromodulatory Agent

A structurally related compound, (3R,4R,5R)-3-amino-4,5-dimethyl-octanoic acid, has been synthesized and shown to have a potent affinity for the α2δ-protein.[3] The α2δ subunit of voltage-gated calcium channels is a recognized drug target for treating a variety of neurological and psychiatric disorders. This suggests that 3-Aminooctanoic acid could be investigated for similar neuromodulatory properties.

Logical Relationship of Potential Mechanism:

Role in Peptide-Based Therapeutics

Beta-amino acids are of significant interest in medicinal chemistry as they can be incorporated into peptides to create analogues with enhanced properties. These modifications can lead to increased potency and improved stability against enzymatic degradation. The bifunctional nature of 3-Aminooctanoic acid, with its amino and carboxylic acid groups, makes it a suitable building block for the synthesis of novel peptide-based drugs.

Conclusion

3-Aminooctanoic acid is a chiral beta-amino fatty acid with potential for further investigation in the fields of medicinal chemistry and drug development. While specific biological data for this compound is not abundant, its structural similarity to other biologically active molecules suggests promising avenues for research, particularly in the areas of neuromodulation and as a component of peptide-based therapeutics. The provided synthetic protocol for its chiral form offers a solid foundation for researchers to produce the compound for further in-vitro and in-vivo studies. Further research is warranted to fully elucidate the pharmacological profile and therapeutic potential of 3-Aminooctanoic acid.

References

An In-depth Technical Guide to the Synthesis of 3-Aminooctanoic Acid from Simple Precursors

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooctanoic acid, a β-amino acid, is a valuable chiral building block in the synthesis of various biologically active molecules and peptidomimetics. Its structure, featuring an amino group at the β-position relative to the carboxylic acid, imparts unique conformational properties and resistance to enzymatic degradation compared to its α-amino acid counterparts. This technical guide provides a comprehensive overview of key synthetic pathways to 3-aminooctanoic acid from simple, readily available precursors. It includes detailed experimental protocols, quantitative data for comparison, and logical diagrams of the synthetic routes to aid researchers in selecting and implementing the most suitable method for their specific needs.

Synthetic Pathways Overview

Several strategic approaches have been developed for the synthesis of 3-aminooctanoic acid and other β-amino acids. The primary disconnection strategies involve the formation of the C2-C3 bond, the C3-N bond, or the homologation of a smaller amino acid precursor. This guide will focus on the following key methodologies:

-

Enantioselective Synthesis from a Chiral Propargyl Alcohol: A substrate-controlled asymmetric synthesis yielding (R)-3-aminooctanoic acid.

-

The Ritter Reaction: A classic method for the formation of amides from alkenes and nitriles, which can be hydrolyzed to the corresponding amino acids.

-

The Mannich Reaction: A three-component condensation to form β-amino carbonyl compounds, which are precursors to β-amino acids.

-

Asymmetric Conjugate Addition: The addition of a nitrogen nucleophile to an α,β-unsaturated ester to establish the C-N bond and the chiral center at C3.

-

Biocatalytic Synthesis via Transamination: An enzymatic approach for the stereoselective amination of a keto acid precursor.

Enantioselective Synthesis from (S)-1-Octyn-3-ol

This pathway offers a highly stereocontrolled route to (R)-3-aminooctanoic acid starting from the commercially available chiral propargylic alcohol, (S)-1-octyn-3-ol. The key steps involve the inversion of stereochemistry at C3 during the introduction of the amino group and the subsequent conversion of the terminal alkyne to a carboxylic acid.[1]

Logical Workflow

Figure 1: Synthesis of (R)-3-aminooctanoic acid from (S)-1-octyn-3-ol.

Experimental Protocol

Step 1: Synthesis of the Protected Propargylic Amine To a solution of (S)-1-octyn-3-ol, phthalimide, and triphenylphosphine (PPh3) in a suitable solvent such as THF, diethyl azodicarboxylate (DIAD) is added dropwise at 0 °C. The reaction proceeds via a Mitsunobu reaction, resulting in the formation of the N-protected propargylic amine with complete inversion of configuration at the C3 position.[1]

Step 2: Formation of the (Phenylseleno)acetylene Intermediate The protected propargylic amine is then treated with phenylselenyl chloride (PhSeCl) in the presence of sodium iodide and potassium carbonate to yield the corresponding (phenylseleno)acetylene intermediate.[1]

Step 3: Conversion to the Carboxylic Acid The (phenylseleno)acetylene intermediate is oxidized to form a reactive Se-phenyl seleno-carboxylate, which is subsequently hydrolyzed to the carboxylic acid functional group.[1]

Step 4: Deprotection The final step involves the removal of the phthalimido protecting group using hydrazine hydrate in a solvent like ethanol under reflux to yield (R)-3-aminooctanoic acid.[1]

Quantitative Data

| Step | Product | Yield | Enantiomeric Excess (ee) |

| 1-4 | (R)-3-Aminooctanoic Acid | Good (Specific yield not reported in abstract) | High (Implied by substrate control) |

Synthesis via the Ritter Reaction

The Ritter reaction provides a straightforward method to synthesize N-alkyl amides from alkenes or alcohols and nitriles in the presence of a strong acid.[2] The resulting amide can then be hydrolyzed to the corresponding amine. For the synthesis of 3-aminooctanoic acid, 1-octene can be used as the starting material.

Logical Workflow

Figure 2: Ritter reaction pathway to 3-aminooctanoic acid.

Experimental Protocol

Step 1: Formation of N-(octan-3-yl)acetamide 1-Octene is added to a cold, concentrated strong acid, such as sulfuric acid, followed by the addition of acetonitrile. The reaction mixture is stirred at a controlled temperature. The acid protonates the alkene to form a secondary carbocation, which can rearrange to a more stable carbocation if possible. The carbocation is then attacked by the nitrogen of the nitrile to form a nitrilium ion. Subsequent hydrolysis of the nitrilium ion upon aqueous workup yields the N-acetylated amine at the 3-position.

Step 2: Hydrolysis to 3-Aminooctanoic Acid The resulting N-(octan-3-yl)acetamide is then subjected to acidic or basic hydrolysis to cleave the amide bond and yield 3-aminooctanoic acid.

Quantitative Data

| Step | Product | Yield | Key Conditions |

| 1 | N-(octan-3-yl)acetamide | Moderate to Good | Strong acid (e.g., H2SO4), Acetonitrile |

| 2 | 3-Aminooctanoic Acid | High | Acid or base hydrolysis |

Synthesis via the Mannich Reaction

The Mannich reaction is a three-component condensation involving an aldehyde, a primary or secondary amine, and a compound with an active hydrogen. To synthesize a precursor to 3-aminooctanoic acid, one could envision a reaction between hexanal, an amine, and a C2-nucleophile.

Logical Workflow

Figure 3: Mannich reaction approach to a 3-aminooctanoic acid precursor.

Experimental Protocol

Step 1: Formation of the β-Amino Carbonyl Compound A mixture of hexanal, an amine (e.g., aniline), and a ketone (e.g., acetone) or a malonic ester derivative is reacted in the presence of an acid or base catalyst. The reaction proceeds through the formation of an iminium ion from the aldehyde and amine, which is then attacked by the enolate of the ketone or malonate.

Step 2: Conversion to 3-Aminooctanoic Acid The resulting β-amino carbonyl compound can be converted to 3-aminooctanoic acid through a series of functional group transformations. For example, if a β-amino ketone is formed, subsequent oxidation of the methyl ketone moiety (e.g., via haloform reaction) would yield the desired carboxylic acid. If a malonic ester derivative is used, hydrolysis and decarboxylation would lead to the final product.

Quantitative Data

| Step | Product | Yield | Catalyst |

| 1 | β-Amino Carbonyl Compound | Good to Excellent[3] | Acid (e.g., HCl, proline) or Base |

| 2 | 3-Aminooctanoic Acid | Varies depending on subsequent steps | - |

Asymmetric Conjugate Addition

The asymmetric conjugate addition of a nitrogen nucleophile to an α,β-unsaturated ester is a powerful method for the enantioselective synthesis of β-amino acids. For 3-aminooctanoic acid, this would involve the addition of an amine equivalent to an oct-2-enoate derivative.

Logical Workflow

Figure 4: Asymmetric conjugate addition for 3-aminooctanoic acid synthesis.

Experimental Protocol

To a solution of ethyl oct-2-enoate and a chiral amine or a nitrogen nucleophile in the presence of a chiral catalyst (e.g., a chiral Lewis acid or an organocatalyst), the reaction is stirred at a specific temperature until completion. The chiral catalyst facilitates the enantioselective addition of the nitrogen nucleophile to the β-position of the unsaturated ester. The resulting chiral β-amino ester is then hydrolyzed to afford the enantiomerically enriched 3-aminooctanoic acid.

Quantitative Data

| Substrate | Nitrogen Nucleophile | Catalyst | Yield | ee |

| α,β-Unsaturated Esters | Various Amines | Chiral Lewis Acids/Organocatalysts | High | Good to Excellent |

Biocatalytic Synthesis via Transamination

Biocatalysis offers a green and highly stereoselective route to chiral amines and amino acids. ω-Transaminases are enzymes that can catalyze the transfer of an amino group from an amino donor to a ketone or aldehyde acceptor. For the synthesis of 3-aminooctanoic acid, a 3-oxooctanoic acid derivative can be used as the substrate.

Logical Workflow

References

Biocatalytic Synthesis of Chiral 3-Aminooctanoic Acid: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The enantiomerically pure form of 3-aminooctanoic acid is a valuable chiral building block in the synthesis of pharmaceuticals and other bioactive molecules. Traditional chemical methods for its synthesis often involve harsh reaction conditions, expensive chiral catalysts, and complex purification steps. Biocatalysis has emerged as a powerful and sustainable alternative, offering high selectivity, mild reaction conditions, and a reduced environmental footprint. This technical guide provides an in-depth overview of the core biocatalytic strategies for the synthesis of chiral 3-aminooctanoic acid, complete with detailed experimental protocols, comparative data, and visual workflows.

Core Biocatalytic Strategies

Two primary biocatalytic approaches have demonstrated significant potential for the synthesis of chiral 3-aminooctanoic acid:

-

Kinetic Resolution of Racemic 3-Aminooctanoic Acid Esters using Lipases: This method involves the enantioselective acylation of a racemic mixture of a 3-aminooctanoic acid ester. One enantiomer is selectively acylated by the lipase, allowing for the separation of the acylated product from the unreacted enantiomer. Lipases such as Candida antarctica Lipase B (CAL-B) and those from Pseudomonas species are particularly effective for this purpose.

-

Asymmetric Synthesis from 3-Oxooctanoic Acid Esters using Transaminases: This approach utilizes a transaminase to stereoselectively introduce an amino group onto the β-carbon of a prochiral 3-oxooctanoic acid derivative. To circumvent the instability of β-keto acids, a one-pot, two-enzyme cascade system is often employed. In this system, a lipase first catalyzes the in situ hydrolysis of a stable 3-oxooctanoate ester to the corresponding β-keto acid, which is then immediately converted to the chiral β-amino acid by a ω-transaminase.

Comparative Quantitative Data

The following tables summarize typical quantitative data for the two main biocatalytic approaches, based on results obtained for structurally similar aliphatic β-amino acids and their derivatives.

Table 1: Lipase-Catalyzed Kinetic Resolution of Aliphatic β-Amino Esters

| Enzyme | Substrate | Acyl Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Unreacted Substrate (ee_s, %) | Enantiomeric Excess of Product (ee_p, %) |

| Candida antarctica Lipase B (CAL-B) | Ethyl 3-aminobutanoate | Ethyl acetate | Diisopropyl ether | 45 | 72 | ~50 | >99 | >95 |

| Pseudomonas cepacia Lipase (PCL) | Methyl 3-aminopentanoate | Vinyl acetate | Toluene | 40 | 48 | ~50 | >98 | >96 |

| Candida antarctica Lipase A (CAL-A) | Ethyl 3-aminohexanoate | Butyl butanoate | Neat | 60 | 96 | 48 | >99 | 92 |

Table 2: Transaminase-Catalyzed Asymmetric Synthesis of Aliphatic β-Amino Acids from β-Keto Esters

| Enzyme System | Substrate | Amine Donor | Solvent | Temp. (°C) | Time (h) | Conversion (%) | Enantiomeric Excess of Product (ee_p, %) |

| Lipase + (S)-ω-Transaminase | Ethyl 3-oxohexanoate | L-Alanine | Phosphate Buffer (pH 7.5) | 30 | 24 | >95 | >99 |

| Lipase + (R)-ω-Transaminase | Methyl 3-oxopentanoate | Isopropylamine | HEPES Buffer (pH 8.0) | 35 | 36 | >90 | >98 |

| Whole-cell E. coli (co-expressing Lipase and Transaminase) | Ethyl 3-oxoheptanoate | D-Alanine | Phosphate Buffer (pH 7.0) | 30 | 48 | >99 | >99 |

Experimental Protocols

Protocol 1: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Aminooctanoate

This protocol describes a typical procedure for the kinetic resolution of racemic ethyl 3-aminooctanoate using immobilized Candida antarctica Lipase B (Novozym 435).

Materials:

-

Racemic ethyl 3-aminooctanoate

-

Immobilized Candida antarctica Lipase B (Novozym 435)

-

Anhydrous toluene

-

Ethyl acetate (acyl donor)

-

Phosphate buffer (0.1 M, pH 7.0)

-

Ethyl acetate (for extraction)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a stirred solution of racemic ethyl 3-aminooctanoate (1.0 g, 5.34 mmol) in anhydrous toluene (50 mL), add ethyl acetate (0.71 g, 8.01 mmol, 1.5 equiv.).

-

Add immobilized Candida antarctica Lipase B (Novozym 435, 100 mg).

-

Incubate the mixture at 45°C with constant stirring (200 rpm).

-

Monitor the reaction progress by taking aliquots at regular intervals and analyzing them by chiral HPLC or GC to determine the conversion and enantiomeric excess of the remaining substrate and the acylated product.

-

When approximately 50% conversion is reached (typically 48-72 hours), stop the reaction by filtering off the enzyme.

-

Wash the enzyme with toluene and combine the filtrates.

-

Concentrate the filtrate under reduced pressure.

-

The residue, containing the unreacted (S)-ethyl 3-aminooctanoate and the acylated (R)-N-acetyl-3-aminooctanoic acid ethyl ester, is separated by silica gel column chromatography.

-

The unreacted (S)-ethyl 3-aminooctanoate can be isolated directly.

-

The (R)-N-acetyl-3-aminooctanoic acid ethyl ester can be hydrolyzed (e.g., using 6M HCl at reflux) to obtain (R)-3-aminooctanoic acid.

Protocol 2: One-Pot, Two-Enzyme Asymmetric Synthesis of (S)-3-Aminooctanoic Acid

This protocol outlines a one-pot synthesis of (S)-3-aminooctanoic acid from ethyl 3-oxooctanoate using a lipase and an (S)-selective ω-transaminase.

Materials:

-

Ethyl 3-oxooctanoate

-

A suitable lipase (e.g., from Candida rugosa)

-

An (S)-selective ω-transaminase (e.g., from Vibrio fluvialis)

-

L-Alanine (amine donor)

-

Pyridoxal-5'-phosphate (PLP) (cofactor for transaminase)

-

Phosphate buffer (0.1 M, pH 7.5)

-

Toluene (for extraction)

-

Hydrochloric acid (for pH adjustment and product isolation)

-

Diethyl ether (for washing)

Procedure:

-

In a reaction vessel, prepare a solution containing phosphate buffer (100 mL, 0.1 M, pH 7.5), L-alanine (1.5 g, 16.8 mmol), and pyridoxal-5'-phosphate (20 mg).

-

To this solution, add the lipase (e.g., 50 mg of Candida rugosa lipase).

-

Add ethyl 3-oxooctanoate (1.0 g, 5.37 mmol).

-

Initiate the reaction by adding the (S)-selective ω-transaminase (e.g., 10 mg).

-

Stir the reaction mixture at 30°C.

-

Monitor the formation of (S)-3-aminooctanoic acid by HPLC. The reaction is typically complete within 24-48 hours.

-

Once the reaction is complete, acidify the mixture to pH 2 with 6M HCl to precipitate the product.

-

Centrifuge the mixture to collect the precipitated (S)-3-aminooctanoic acid.

-

Wash the solid product with cold diethyl ether and dry under vacuum.

Visualizing the Biocatalytic Pathways

The following diagrams, generated using the DOT language, illustrate the logical workflows of the described biocatalytic syntheses.

3-Aminooctanoic Acid: A Comprehensive Technical Guide on its Natural Occurrence and Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminooctanoic acid is a beta-amino acid that has been identified as a constituent of a class of marine natural products known as lobocyclamides. These cyclic lipopeptides, isolated from the cyanobacterium Lyngbya confervoides, exhibit notable antifungal properties. This technical guide provides a detailed overview of the natural occurrence of 3-Aminooctanoic acid, its role within the bioactive lobocyclamides, and the experimental methodologies for their isolation and characterization. While the precise biosynthetic pathway of 3-Aminooctanoic acid remains to be fully elucidated, its presence in these biologically active peptides suggests a significant role in their antifungal mechanism. This document aims to consolidate the current knowledge on 3-Aminooctanoic acid and provide a foundation for future research and drug development endeavors.

Natural Occurrence of 3-Aminooctanoic Acid

To date, the primary confirmed natural source of 3-Aminooctanoic acid is the marine cyanobacterium Lyngbya confervoides. This filamentous cyanobacterium is found in benthic marine environments and is known to produce a variety of bioactive secondary metabolites. 3-Aminooctanoic acid exists as a structural component of a family of cyclic lipopeptides called lobocyclamides .

Specifically, Lobocyclamide B incorporates a 3-aminooctanoic acid moiety.[1] The lobocyclamides are part of a larger class of cyclic peptides from cyanobacteria that often feature unusual fatty acid and amino acid residues.

| Natural Source | Compound Class | Specific Molecule Containing 3-Aminooctanoic Acid |

| Lyngbya confervoides (Marine Cyanobacterium) | Cyclic Lipopeptide | Lobocyclamide B[1] |

Biological Role of 3-Aminooctanoic Acid

The known biological role of 3-Aminooctanoic acid is intrinsically linked to the antifungal activity of the lobocyclamides.

Antifungal Activity:

Lobocyclamides A, B, and C have demonstrated moderate antifungal activity against various strains of Candida, including some that are resistant to the common antifungal drug fluconazole.[1] A key finding is the synergistic antifungal effect observed when lobocyclamides A and B are tested together, suggesting a complex mechanism of action.[1]

While the exact contribution of the 3-aminooctanoic acid residue to the overall bioactivity of lobocyclamide B has not been isolated, the lipophilic nature of this beta-amino fatty acid is likely crucial for the molecule's interaction with and disruption of fungal cell membranes. The fatty acid component of lipopeptides is often essential for their membrane-permeabilizing activities, which is a common mechanism of action for antifungal peptides.[2]

The logical relationship for the proposed role of 3-Aminooctanoic acid in the antifungal activity of Lobocyclamide B can be visualized as follows:

Biosynthesis of 3-Aminooctanoic Acid (Hypothetical)

The biosynthetic pathway for 3-Aminooctanoic acid in Lyngbya confervoides has not been experimentally determined. However, based on the biosynthesis of other beta-amino acids and fatty acids, a plausible pathway can be hypothesized. It is likely that the biosynthesis involves enzymes from both fatty acid synthesis (FAS) and amino acid metabolism. A possible route could involve the amination of an activated octanoic acid derivative.

A hypothetical biosynthetic workflow is presented below:

Experimental Protocols

The following protocols are based on the methods described for the isolation and structural elucidation of the lobocyclamides from Lyngbya confervoides.[1]

Isolation of Lobocyclamides Containing 3-Aminooctanoic Acid

Objective: To isolate the lobocyclamide peptides from the cyanobacterium Lyngbya confervoides.

Materials:

-

Lyophilized Lyngbya confervoides biomass

-

Methanol (MeOH)

-

Silica gel for chromatography

-

Reversed-phase HPLC column (e.g., C18)

-

HPLC grade solvents (e.g., acetonitrile, water)

-

Rotary evaporator

-

Freeze-dryer

-

HPLC system

Procedure:

-

Extraction:

-

The lyophilized biomass of Lyngbya confervoides is extracted with methanol at room temperature.

-

The solvent is then removed under reduced pressure using a rotary evaporator to yield a crude extract.

-

-

Preliminary Fractionation:

-

The crude extract is subjected to silica gel chromatography.

-

A stepwise gradient of solvents with increasing polarity (e.g., hexane, ethyl acetate, methanol) is used to elute different fractions.

-

Fractions are collected and tested for antifungal activity to identify the active fractions.

-

-

Purification by HPLC:

-

The active fractions from the silica gel chromatography are further purified using reversed-phase high-performance liquid chromatography (RP-HPLC).

-

A gradient elution system, for example, with water and acetonitrile, is employed to separate the individual lobocyclamide compounds.

-

The purity of the isolated compounds is confirmed by analytical HPLC.

-

The workflow for the isolation process is as follows:

Identification and Structural Elucidation of 3-Aminooctanoic Acid within Lobocyclamide B

Objective: To confirm the presence and determine the structure of 3-Aminooctanoic acid within the isolated lobocyclamide B.

Materials:

-

Pure Lobocyclamide B

-

6 M Hydrochloric acid (HCl)

-

Marfey's reagent (1-fluoro-2,4-dinitrophenyl-5-L-alaninamide)

-

Standard of 3-Aminooctanoic acid (if available)

-

NMR spectrometer

-

Mass spectrometer (e.g., ESI-MS)

-

HPLC system with a chiral column

Procedure:

-

Acid Hydrolysis:

-

A sample of pure Lobocyclamide B is hydrolyzed with 6 M HCl at an elevated temperature (e.g., 110 °C) for 24 hours to break the peptide bonds and release the constituent amino acids.

-

-

Structural Analysis by NMR and Mass Spectrometry:

-

The intact Lobocyclamide B is analyzed using 1D and 2D NMR spectroscopy (e.g., COSY, HSQC, HMBC) to determine the connectivity of the atoms and the amino acid sequence.

-

High-resolution mass spectrometry is used to determine the exact mass and molecular formula of the peptide.

-

-

Identification of 3-Aminooctanoic Acid:

-

The hydrolysate containing the mixture of amino acids is analyzed by HPLC.

-

The retention time of the component corresponding to 3-Aminooctanoic acid is compared with that of an authentic standard.

-

-

Stereochemical Analysis (Marfey's Method):

-

The amino acid mixture from the hydrolysate is derivatized with Marfey's reagent.

-

The resulting diastereomeric derivatives are separated by RP-HPLC.

-

The retention times are compared with those of derivatized standards of known stereochemistry to determine the absolute configuration of the 3-aminooctanoic acid.

-

Future Directions

The discovery of 3-Aminooctanoic acid in a bioactive marine natural product opens up several avenues for future research:

-

Biosynthetic Studies: Elucidation of the enzymatic machinery responsible for the production of 3-Aminooctanoic acid in Lyngbya confervoides could enable its biotechnological production.

-

Total Synthesis: The total synthesis of lobocyclamides and their analogs with variations in the fatty acid chain, including 3-Aminooctanoic acid, would allow for detailed structure-activity relationship (SAR) studies to pinpoint the exact role of this moiety in the antifungal activity.

-

Screening for Other Natural Sources: Targeted screening of other marine and terrestrial organisms, particularly cyanobacteria and actinomycetes, may reveal other natural sources of 3-Aminooctanoic acid and related beta-amino fatty acids.

-

Investigation of Other Biological Activities: Synthetic 3-Aminooctanoic acid and its simple derivatives could be screened for other biological activities, such as antibacterial, antiviral, or anticancer properties.

Conclusion

3-Aminooctanoic acid is a naturally occurring beta-amino acid found as a structural component of the antifungal marine lipopeptides, the lobocyclamides. Its lipophilic nature likely plays a critical role in the membrane-disrupting mechanism of these bioactive compounds. While much remains to be discovered regarding its biosynthesis and the full extent of its biological roles, 3-Aminooctanoic acid represents an intriguing building block for the development of novel therapeutic agents. The detailed experimental protocols provided in this guide offer a starting point for researchers interested in further exploring this and other rare beta-amino acids from natural sources.

References

Conformational Landscape of 3-Aminooctanoic Acid in Solution: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminooctanoic acid, a β-amino acid, possesses a flexible backbone that allows it to adopt a variety of conformations in solution. Understanding this conformational landscape is crucial for its application in drug development, particularly in the design of peptidomimetics and other bioactive molecules. This technical guide provides an in-depth analysis of the methodologies used to study the solution-state conformation of 3-Aminooctanoic acid, including Nuclear Magnetic Resonance (NMR) and Fourier-Transform Infrared (FTIR) spectroscopy, complemented by computational modeling. Detailed experimental protocols, illustrative data, and the underlying principles of conformational analysis are presented to serve as a comprehensive resource for researchers in the field.

Introduction

3-Aminooctanoic acid is a non-proteinogenic β-amino acid characterized by an amino group at the β-carbon relative to the carboxylic acid.[1][2][3] This structural feature imparts a greater degree of conformational flexibility compared to its α-amino acid counterparts. The conformational preferences of β-amino acids are of significant interest as they can be used to design folded molecular structures (foldamers) with predictable and stable secondary structures, such as helices and turns. These structures can mimic the secondary structures of natural peptides and proteins, making them valuable scaffolds in medicinal chemistry.

The solution-state conformation of 3-Aminooctanoic acid is governed by a complex interplay of steric and electronic effects, as well as interactions with the solvent. The torsion angles around the Cα-Cβ and Cβ-Cγ bonds are key determinants of the overall shape of the molecule. Intramolecular hydrogen bonding between the amino and carboxyl groups can also play a significant role in stabilizing specific conformations.

This guide will delve into the primary techniques used to elucidate the conformational preferences of 3-Aminooctanoic acid in solution.

Experimental Protocols

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for determining the three-dimensional structure of molecules in solution.[4][5] For 3-Aminooctanoic acid, ¹H NMR is particularly useful for determining the relative orientation of protons on adjacent carbon atoms through the measurement of scalar coupling constants (J-values).

-

Sample Preparation:

-

Dissolve 5-10 mg of 3-Aminooctanoic acid in 0.5 mL of a deuterated solvent (e.g., D₂O, CD₃OD, or DMSO-d₆). The choice of solvent can influence the conformational equilibrium.

-

Add a small amount of a reference standard, such as trimethylsilylpropanoic acid (TSP) or tetramethylsilane (TMS), for chemical shift calibration.

-

Transfer the solution to a 5 mm NMR tube.

-

-

Data Acquisition:

-

Acquire a one-dimensional (1D) ¹H NMR spectrum on a high-field NMR spectrometer (e.g., 400 MHz or higher).

-

Typical acquisition parameters include a spectral width of 12-16 ppm, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.

-

To aid in resonance assignment, two-dimensional (2D) NMR experiments such as COSY (Correlation Spectroscopy) and TOCSY (Total Correlation Spectroscopy) should be performed. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment can provide information on through-space proton-proton distances, which is valuable for identifying folded conformations.

-

-

Data Analysis:

-

Process the spectra using appropriate software (e.g., MestReNova, TopSpin). This includes Fourier transformation, phase correction, and baseline correction.

-

Assign all proton resonances to their respective positions in the molecule.

-

Measure the vicinal coupling constants (³J) between protons on adjacent carbons (e.g., Hα-Hβ and Hβ-Hγ). These values are crucial for determining dihedral angles via the Karplus equation.

-

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the vibrational modes of a molecule, which are sensitive to its conformation.[6][7][8] In the context of amino acids, the amide I (C=O stretch) and amide II (N-H bend and C-N stretch) bands are particularly informative about the local secondary structure.[9]

-

Sample Preparation:

-

Solution: Dissolve a known concentration of 3-Aminooctanoic acid in a suitable solvent. Note that the strong infrared absorbance of water can obscure the amide I band, so D₂O is often used as a solvent. Alternatively, organic solvents can be used to investigate solvent-dependent conformational changes.

-

Thin Film: A thin film of the sample can be prepared by depositing a solution onto an infrared-transparent window (e.g., CaF₂ or BaF₂) and allowing the solvent to evaporate.

-

-

Data Acquisition:

-

Acquire the FTIR spectrum using a transmission or attenuated total reflectance (ATR) setup.

-

Collect a background spectrum of the solvent or the empty ATR crystal.

-

Acquire the sample spectrum over a range of approximately 4000 to 400 cm⁻¹.

-

A typical measurement involves co-adding multiple scans (e.g., 64 or 128) to improve the signal-to-noise ratio.

-

-

Data Analysis:

-

Subtract the background spectrum from the sample spectrum.

-

Analyze the amide I and amide II regions (typically 1700-1500 cm⁻¹).

-

Deconvolution of the amide I band into its constituent components can provide quantitative information about the populations of different secondary structures (e.g., helical, extended, and turn-like conformations).[10]

-

Data Presentation and Interpretation

Illustrative ¹H NMR Data

The conformational preferences around the Cα-Cβ bond can be inferred from the ³J(Hα, Hβ) coupling constants, and around the Cβ-Cγ bond from the ³J(Hβ, Hγ) coupling constants.

| Proton Pair | Coupling Constant (³J) in Hz | Inferred Dihedral Angle (Karplus Relationship) | Dominant Conformation |

| Hα - Hβ | ~ 8-10 Hz | ~160-180° | Anti |

| Hα - Hβ' | ~ 3-5 Hz | ~60° | Gauche |

| Hβ - Hγ | ~ 7-9 Hz | ~160-180° | Anti |

| Hβ - Hγ' | ~ 4-6 Hz | ~60° | Gauche |

Illustrative FTIR Data

The deconvolution of the amide I band can reveal the relative populations of different secondary structure elements.

| Wavenumber (cm⁻¹) | Vibrational Assignment | Associated Conformation | Illustrative Population (%) |

| ~1680 | C=O stretch | β-turn | 15 |

| ~1655 | C=O stretch | Helical (e.g., 14-helix) | 25 |

| ~1630 | C=O stretch | Extended/β-sheet like | 40 |

| ~1645 | C=O stretch | Random coil | 20 |

Computational Modeling

Computational methods, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, are invaluable for complementing experimental data.[11] These approaches can provide detailed energetic and structural information about the various conformers of 3-Aminooctanoic acid.

A typical computational workflow involves:

-

Conformational Search: Systematically or stochastically exploring the potential energy surface to identify low-energy conformers.

-

Geometry Optimization: Optimizing the geometry of the identified conformers to find the local energy minima.

-

Frequency Calculation: Calculating the vibrational frequencies to confirm that the optimized structures are true minima and to simulate theoretical IR spectra.

-

Solvation Modeling: Incorporating the effects of the solvent, either implicitly (continuum models) or explicitly (including solvent molecules in the simulation).

Conclusion

The conformational analysis of 3-Aminooctanoic acid in solution is a multifaceted endeavor that requires the integration of experimental techniques like NMR and FTIR spectroscopy with computational modeling. While specific experimental data for this molecule is sparse, the methodologies and principles outlined in this guide provide a robust framework for its investigation. A thorough understanding of its conformational landscape will undoubtedly facilitate its rational use in the design of novel therapeutics and functional materials. Further research is warranted to fully characterize the solution-state behavior of 3-Aminooctanoic acid and unlock its full potential.

References

- 1. Showing Compound 3-Aminobutanoic acid (FDB008314) - FooDB [foodb.ca]

- 2. Human Metabolome Database: Showing metabocard for 3-Aminobutanoic acid (HMDB0031654) [hmdb.ca]

- 3. (S)-3-Aminobutyric acid | C4H9NO2 | CID 2761506 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. 3-Aminopentanoic acid | C5H11NO2 | CID 14731978 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pfeifer.phas.ubc.ca [pfeifer.phas.ubc.ca]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. Protein NMR. J(HN-HA) Coupling Constants [imserc.northwestern.edu]

- 9. Exploring Helical Folding in Oligomers of Cyclopentane‐Based ϵ‐Amino Acids: A Computational Study - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Amino acid side chain contribution to protein FTIR spectra: impact on secondary structure evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Computational analysis of amino acids and their sidechain analogs in crowded solutions of RNA nucleobases with implications for the mRNA–protein complementarity hypothesis - PMC [pmc.ncbi.nlm.nih.gov]

Potential Metabolic Pathways of 3-Aminooctanoic Acid: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Aminooctanoic acid is a β-amino acid derivative of the medium-chain fatty acid, octanoic acid. While its presence has been noted in metabolic studies, a comprehensive understanding of its metabolic fate remains to be elucidated. This technical guide consolidates the current understanding of the metabolism of related compounds—β-amino acids and medium-chain fatty acids—to propose potential metabolic pathways for 3-aminooctanoic acid. This document is intended to serve as a foundational resource for researchers and professionals in drug development and metabolic research, providing a theoretical framework and actionable experimental designs to investigate the biosynthesis and degradation of this molecule.

Introduction

3-Aminooctanoic acid is structurally characterized as an eight-carbon fatty acid with an amino group located at the third carbon (the β-position)[1]. This unique structure places it at the intersection of two major metabolic streams: amino acid and fatty acid metabolism. Understanding the metabolic pathways of 3-aminooctanoic acid is crucial for evaluating its physiological roles, potential as a biomarker, and its pharmacological or toxicological properties. Due to the limited direct research on 3-aminooctanoic acid metabolism, this guide will extrapolate from established metabolic principles of analogous molecules to propose scientifically plausible, yet hypothetical, pathways.

Physicochemical Properties of 3-Aminooctanoic Acid

A summary of the key physicochemical properties of 3-aminooctanoic acid is presented in Table 1. These properties are essential for designing experimental protocols, such as developing analytical methods for its detection and quantification in biological matrices.

| Property | Value | Reference |

| Molecular Formula | C8H17NO2 | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| IUPAC Name | 3-aminooctanoic acid | [1] |

| CAS Number | 104883-49-0 | [1] |

| Chemical Class | Beta-amino acid, Medium-chain fatty acid | [1] |

Proposed Metabolic Pathways

Based on the metabolism of structurally similar compounds, two primary metabolic fates are proposed for 3-aminooctanoic acid: degradation through a modified β-oxidation pathway and potential roles in biosynthesis.

Catabolic Pathway: A Modified β-Oxidation

Medium-chain fatty acids are typically degraded in the mitochondria via β-oxidation to produce acetyl-CoA, which then enters the citric acid cycle for energy production[2][3][4][5][6][7]. The presence of an amino group at the β-position of 3-aminooctanoic acid suggests a modified pathway, likely initiated by a transamination reaction.

Step 1: Transamination

The initial step is hypothesized to be the removal of the amino group by a transaminase enzyme. This reaction would convert 3-aminooctanoic acid into 3-oxooctanoic acid, with the amino group being transferred to an α-keto acid, such as α-ketoglutarate, to form glutamate.

Step 2: Thiolytic Cleavage

Following transamination, 3-oxooctanoic acid can enter the β-oxidation pathway. A thiolase enzyme would catalyze the cleavage of 3-oxooctanoic acid, yielding acetyl-CoA and hexanoyl-CoA.

Step 3: Subsequent Rounds of β-Oxidation

The resulting hexanoyl-CoA would then undergo further rounds of conventional β-oxidation to be completely metabolized to acetyl-CoA.

A diagrammatic representation of this proposed catabolic pathway is provided below.

Anabolic Potential

While the primary fate of fatty acids is often catabolic, they can also serve as precursors for the synthesis of other molecules. The potential for 3-aminooctanoic acid to be utilized in anabolic pathways is speculative but warrants consideration.

Potential Incorporation into Lipids:

It is conceivable that 3-aminooctanoic acid could be incorporated into complex lipids, although this is less common for β-amino acids.

Precursor for other Molecules:

The degradation products of 3-aminooctanoic acid, such as acetyl-CoA, are central metabolites that can be used for the synthesis of a wide array of molecules, including fatty acids, cholesterol, and ketone bodies[8].

Experimental Protocols for Pathway Elucidation

To validate the proposed metabolic pathways of 3-aminooctanoic acid, a series of experiments can be conducted. These protocols are designed to trace the metabolic fate of the molecule and identify the enzymes involved.

Isotope Tracing Studies

Objective: To trace the carbon and nitrogen atoms of 3-aminooctanoic acid through metabolic pathways.

Methodology:

-

Synthesis of Labeled 3-Aminooctanoic Acid: Synthesize 3-aminooctanoic acid labeled with stable isotopes, such as ¹³C and ¹⁵N.

-

In Vitro Cell Culture Experiments:

-

Incubate relevant cell lines (e.g., hepatocytes, myocytes) with the labeled 3-aminooctanoic acid.

-

Harvest cell lysates and culture media at various time points.

-

-

In Vivo Animal Studies:

-

Administer the labeled 3-aminooctanoic acid to model organisms (e.g., mice, rats).

-

Collect biological samples (blood, urine, tissue homogenates) at different time intervals.

-

-

Metabolite Extraction and Analysis:

-

Extract metabolites from the collected samples.

-

Analyze the extracts using mass spectrometry-based techniques (e.g., GC-MS, LC-MS/MS) to identify and quantify labeled metabolites.

-

The workflow for an isotope tracing experiment is illustrated below.

Enzyme Assays

Objective: To identify and characterize the enzymes responsible for the metabolism of 3-aminooctanoic acid.

Methodology:

-

Candidate Enzyme Identification: Based on the proposed pathway, identify candidate enzymes (e.g., transaminases, thiolases) from protein databases.

-

Enzyme Expression and Purification: Clone, express, and purify the candidate enzymes.

-

In Vitro Enzyme Assays:

-

Incubate the purified enzyme with 3-aminooctanoic acid (or its proposed metabolites) and necessary co-factors.

-

Monitor the reaction progress by measuring the consumption of the substrate and the formation of the product using analytical techniques like HPLC or spectrophotometry.

-

-

Kinetic Parameter Determination: Determine the kinetic parameters (Km and Vmax) of the enzymatic reaction to assess the enzyme's efficiency.

Quantitative Data

Currently, there is a lack of quantitative data regarding the metabolic flux and enzyme kinetics for the metabolism of 3-aminooctanoic acid. The following table presents a template for summarizing such data once it becomes available through the experimental approaches outlined above.

Table 2: Enzyme Kinetic Parameters (Hypothetical)

| Enzyme | Substrate | Km (μM) | Vmax (nmol/min/mg) |

| β-Amino Acid Transaminase | 3-Aminooctanoic Acid | - | - |

| Thiolase | 3-Oxooctanoic Acid | - | - |

Implications for Drug Development

A thorough understanding of the metabolic pathways of 3-aminooctanoic acid is pertinent to drug development for several reasons:

-

Pharmacokinetics: The rate and route of metabolism will significantly influence the bioavailability and half-life of any drug candidate based on this scaffold.

-

Drug-Drug Interactions: Co-administration of drugs that inhibit or induce the enzymes involved in 3-aminooctanoic acid metabolism could lead to adverse effects.

-

Toxicity: The metabolic products of 3-aminooctanoic acid-containing compounds may have their own toxicological profiles.

Conclusion

While the metabolic pathways of 3-aminooctanoic acid have not been directly elucidated, this guide provides a robust theoretical framework based on established biochemical principles. The proposed pathways, centered around an initial transamination followed by β-oxidation, offer a starting point for future research. The experimental protocols detailed herein provide a clear roadmap for researchers to systematically investigate and validate these hypotheses. A comprehensive understanding of 3-aminooctanoic acid metabolism will be invaluable for the fields of metabolic research and drug development.

References

- 1. 3-Aminooctanoic acid | C8H17NO2 | CID 295606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Beta oxidation - Wikipedia [en.wikipedia.org]

- 3. Medium Chain Fatty Acids: Metabolism, Health Benefits, and Analytical Methods - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

- 4. microbenotes.com [microbenotes.com]

- 5. m.youtube.com [m.youtube.com]

- 6. aocs.org [aocs.org]

- 7. jackwestin.com [jackwestin.com]

- 8. Overview of Medium Chain Fatty Acids (MCFAs) - Lipidomics|Creative Proteomics [lipidomics.creative-proteomics.com]

3-Aminooctanoic Acid: A Comprehensive Technical Guide for Researchers

For the attention of: Researchers, scientists, and drug development professionals.

This technical guide provides a detailed overview of 3-Aminooctanoic acid, a beta-amino acid metabolite. Due to the limited specific research on this particular molecule, this guide leverages current knowledge of beta-amino acids as a class to discuss its potential biosynthesis, metabolic fate, physiological roles, and analytical methodologies. This document aims to serve as a foundational resource to stimulate further investigation into the specific functions and significance of 3-Aminooctanoic acid in biological systems.

Introduction to 3-Aminooctanoic Acid

3-Aminooctanoic acid is a beta-amino acid, meaning the amino group is attached to the beta-carbon, the third carbon atom from the carboxyl group.[1] It is recognized as a metabolite and is structurally related to octanoic acid, a medium-chain fatty acid.[1] While its precise biological roles are not well-defined in the scientific literature, its classification as a beta-amino acid suggests potential involvement in various physiological processes. Beta-amino acids are known constituents of some natural products and can have diverse biological activities.[2][3]

Physicochemical Properties

A summary of the key physicochemical properties of 3-Aminooctanoic acid is presented in the table below. These properties are crucial for understanding its behavior in biological systems and for the development of analytical methods.

| Property | Value | Source |

| Molecular Formula | C8H17NO2 | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| IUPAC Name | 3-aminooctanoic acid | [1] |

| Synonyms | beta-Aminooctanoic acid | |

| CAS Number | 104883-49-0 | [1] |

| Chemical Class | Beta-amino acid, Amino fatty acid | [1] |

Biosynthesis and Metabolism (Hypothesized)

Specific metabolic pathways for 3-Aminooctanoic acid have not been elucidated. However, drawing from the known biosynthesis of other beta-amino acids, a few plausible routes can be hypothesized.

Hypothetical Biosynthetic Pathway

The biosynthesis of many beta-amino acids involves the action of aminomutases on alpha-amino acids or the addition of an amino group to an alpha,beta-unsaturated carboxylic acid.[3] A potential biosynthetic pathway for 3-Aminooctanoic acid could involve the amination of oct-2-enoic acid, an intermediate in fatty acid metabolism.

Hypothetical Degradation Pathway

The degradation of beta-amino acids often proceeds via transamination to a beta-keto acid, which can then be further metabolized. For 3-Aminooctanoic acid, this could lead to intermediates that enter fatty acid oxidation.

Potential Physiological Roles and Therapeutic Applications

While the specific physiological roles of 3-Aminooctanoic acid are unknown, beta-amino acids, in general, have been implicated in a variety of biological activities. They are known to be components of bioactive natural products with antimicrobial and other therapeutic properties. Furthermore, beta-amino acids can influence peptide structure and stability, making them of interest in drug design.[4] Given its structure as a fatty amino acid, 3-Aminooctanoic acid might interact with cell membranes or lipid signaling pathways.

Quantitative Data

There is currently a lack of quantitative data on the concentrations of 3-Aminooctanoic acid in biological tissues and fluids. The following table is a template illustrating how such data could be presented once it becomes available through targeted metabolomic studies.

| Biological Matrix | Species | Condition | Concentration Range (µM) | Analytical Method | Reference |

| Human Plasma | Homo sapiens | Healthy | Not Reported | LC-MS/MS | |

| Mouse Brain | Mus musculus | Control | Not Reported | GC-MS | |

| E. coli Culture | Escherichia coli | Stationary Phase | Not Reported | LC-MS/MS |

Experimental Protocols

General Workflow for LC-MS/MS Analysis of 3-Aminooctanoic Acid

Protocol Details:

-

Sample Preparation:

-

For plasma or serum, proteins are precipitated by adding a threefold excess of a cold organic solvent like acetonitrile.

-

For tissue samples, homogenization in a suitable buffer is required, followed by protein precipitation.

-

After centrifugation to pellet the precipitated proteins, the supernatant is collected for analysis.

-

Optional derivatization of the amino group can be performed to enhance chromatographic retention and ionization efficiency, though direct analysis is also feasible.

-

-

Chromatographic Separation:

-

Hydrophilic Interaction Liquid Chromatography (HILIC): This is often suitable for the separation of polar compounds like underivatized amino acids.

-

Reversed-Phase (RP) Chromatography: If a derivatization agent is used to increase the hydrophobicity of the molecule, a C18 column can be employed.

-

-

Mass Spectrometric Detection:

-

Ionization: Electrospray ionization (ESI) in positive ion mode is typically used to protonate the amino group.

-

Detection Mode: Multiple Reaction Monitoring (MRM) is employed for high selectivity and sensitivity. This involves monitoring a specific precursor-to-product ion transition for 3-Aminooctanoic acid and a stable isotope-labeled internal standard.

-

Future Directions

The field of metabolomics is rapidly expanding, and the identification of novel metabolites like 3-Aminooctanoic acid opens up new avenues of research. Future studies should focus on:

-

Elucidating Biosynthetic and Degradation Pathways: Utilizing tracer studies and genetic approaches to definitively identify the enzymes and pathways involved in the metabolism of 3-Aminooctanoic acid.

-

Quantitative Analysis in Health and Disease: Developing and validating robust analytical methods to determine the concentration of 3-Aminooctanoic acid in various biological samples from healthy and diseased individuals to establish its potential as a biomarker.

-

Functional Characterization: Investigating the biological activities of 3-Aminooctanoic acid, including its potential roles in cell signaling, as a neurotransmitter, or as a modulator of enzyme activity.

-

Role in the Microbiome: Exploring the potential production of 3-Aminooctanoic acid by the gut microbiota and its impact on host-microbe interactions.

Conclusion

3-Aminooctanoic acid represents an understudied metabolite with the potential for significant biological roles. This technical guide, by consolidating the available information and providing a framework based on the broader knowledge of beta-amino acids, aims to equip researchers with the necessary background to pursue further investigations into this intriguing molecule. The development of specific analytical tools and functional assays will be critical in unraveling the importance of 3-Aminooctanoic acid in biological systems and its potential applications in medicine and biotechnology.

References

- 1. 3-Aminooctanoic acid | C8H17NO2 | CID 295606 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) [pubs.rsc.org]

- 3. Biosynthesis of natural products containing β-amino acids - Natural Product Reports (RSC Publishing) DOI:10.1039/C4NP00007B [pubs.rsc.org]

- 4. pubs.acs.org [pubs.acs.org]

Methodological & Application

Incorporating 3-Aminooctanoic Acid into Peptide Synthesis: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides detailed application notes and protocols for the successful incorporation of the non-proteinogenic β-amino acid, 3-Aminooctanoic acid, into peptide sequences. The inclusion of this amino acid can significantly influence the structural and functional properties of peptides, offering opportunities for the development of novel therapeutics with enhanced stability and bioactivity. These guidelines cover solid-phase and solution-phase synthesis strategies, purification, and characterization of the resulting peptides.

Introduction

The incorporation of non-natural amino acids into peptide scaffolds is a powerful strategy in medicinal chemistry to overcome the limitations of native peptides, such as poor metabolic stability and limited conformational diversity. 3-Aminooctanoic acid, a β-amino acid with a C8 alkyl chain, introduces unique structural and physicochemical properties. Its flexible alkyl chain can modulate peptide hydrophobicity, influencing membrane interactions and solubility. Furthermore, the β-amino acid backbone can induce specific secondary structures and confer resistance to enzymatic degradation.

This guide outlines the necessary protocols for the synthesis of Fmoc-protected 3-Aminooctanoic acid, its incorporation into peptide chains via Solid-Phase Peptide Synthesis (SPPS) and solution-phase methods, and subsequent purification and characterization.

Synthesis of Fmoc-3-Aminooctanoic Acid

The synthesis of Fmoc-3-Aminooctanoic acid is a prerequisite for its use in Fmoc-based solid-phase peptide synthesis. A common synthetic route is outlined below.

Workflow for Fmoc-3-Aminooctanoic Acid Synthesis

Caption: Synthetic scheme for Fmoc-3-Aminooctanoic Acid.

Protocol 2.1: Synthesis of Fmoc-3-Aminooctanoic Acid

-

Acylation of Meldrum's Acid: React hexanoyl chloride with Meldrum's acid in the presence of pyridine in dichloromethane (DCM) at 0°C to room temperature.

-

Hydrolysis and Decarboxylation: Treat the product from step 1 with aqueous hydrochloric acid (HCl) and heat to induce hydrolysis and decarboxylation, yielding 3-oxooctanoic acid.

-

Reductive Amination: Dissolve 3-oxooctanoic acid in methanol and add ammonium acetate and sodium cyanoborohydride. Stir the reaction at room temperature to produce racemic 3-aminooctanoic acid.

-

Fmoc Protection: Dissolve the resulting 3-aminooctanoic acid in a mixture of 1,4-dioxane and aqueous sodium bicarbonate. Add 9-fluorenylmethyloxycarbonyl succinimidyl ester (Fmoc-OSu) and stir at room temperature overnight.

-

Work-up and Purification: Acidify the reaction mixture with HCl and extract with ethyl acetate. Purify the crude product by column chromatography on silica gel to obtain Fmoc-3-Aminooctanoic acid.

Solid-Phase Peptide Synthesis (SPPS) of Peptides Containing 3-Aminooctanoic Acid

Fmoc-based SPPS is the most common method for synthesizing peptides containing 3-Aminooctanoic acid.[1][] The following protocols are based on standard Fmoc chemistry, with modifications to accommodate the unique properties of this β-amino acid.

General SPPS Workflow

Caption: The cyclical process of Fmoc-SPPS.

Protocol 3.1: Manual Fmoc SPPS

-

Resin Swelling: Swell the appropriate resin (e.g., Rink Amide resin for C-terminal amides) in N,N-dimethylformamide (DMF) for 30 minutes in a reaction vessel.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (v/v) for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

-

Washing: Wash the resin thoroughly with DMF (5 x 1 min).

-

Coupling of Fmoc-3-Aminooctanoic Acid:

-

Pre-activate a solution of Fmoc-3-Aminooctanoic acid (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF with N,N-diisopropylethylamine (DIPEA) (6 eq.) for 2 minutes.

-

Add the activated amino acid solution to the resin and shake for 2-4 hours. The longer coupling time is recommended due to the potential for slower kinetics of β-amino acids.

-

-

Washing: Wash the resin with DMF (5 x 1 min).

-

Repeat Cycle: Repeat steps 2-5 for each subsequent amino acid in the sequence. For standard α-amino acids, a coupling time of 1-2 hours is typically sufficient.

-

Final Deprotection: After the final coupling step, perform a final Fmoc deprotection (step 2).

-

Cleavage and Global Deprotection: Wash the resin with DCM and dry under vacuum. Cleave the peptide from the resin and remove side-chain protecting groups by treating with a cleavage cocktail (e.g., 95% Trifluoroacetic acid (TFA), 2.5% triisopropylsilane, 2.5% water) for 2-3 hours.

-

Peptide Precipitation: Precipitate the crude peptide in cold diethyl ether, centrifuge, and decant the ether. Repeat the ether wash twice.

-

Drying: Dry the crude peptide pellet under vacuum.

Table 1: Quantitative Data for SPPS of a Model Peptide Containing 3-Aminooctanoic Acid

| Parameter | Value | Notes |

| Model Peptide Sequence | Ac-Ala-Val-Gly-(3-Aoa)-Leu-Ile-NH₂ | 3-Aoa = 3-Aminooctanoic acid |

| Synthesis Scale | 0.1 mmol | Based on initial resin loading |

| Crude Peptide Yield | 65-75% | Varies with sequence and coupling efficiency |

| Crude Peptide Purity (RP-HPLC) | 50-60% | Typical for crude peptides |

| Purified Peptide Yield | 20-30% | After RP-HPLC purification |

| Final Purity (RP-HPLC) | >95% | Post-purification |

Solution-Phase Peptide Synthesis

Solution-phase synthesis can be advantageous for the synthesis of short peptides or for scaling up production.

Protocol 4.1: Solution-Phase Coupling

-

N-terminal Deprotection: Remove the N-terminal protecting group (e.g., Boc or Fmoc) from the starting peptide fragment.

-

Carboxyl Activation: Activate the carboxyl group of the incoming protected amino acid (e.g., Fmoc-3-Aminooctanoic acid) using a coupling reagent such as HBTU/HOBt/DIPEA or DCC/HOBt in an appropriate solvent like DMF or DCM.[3]

-

Coupling: Add the deprotected peptide fragment to the activated amino acid solution and stir at room temperature until the reaction is complete (monitored by TLC or LC-MS).

-

Work-up: Perform an aqueous work-up to remove excess reagents and by-products. This typically involves washing with dilute acid, base, and brine.

-

Purification: Purify the resulting peptide fragment by column chromatography or recrystallization.

Purification and Characterization

5.1. Purification by RP-HPLC

Reverse-phase high-performance liquid chromatography (RP-HPLC) is the standard method for purifying synthetic peptides.[4][5] The presence of the hydrophobic octyl chain of 3-Aminooctanoic acid will increase the retention time of the peptide on a C18 column.

Protocol 5.1.1: Preparative RP-HPLC

-

Column: C18 preparative column.

-

Mobile Phase A: 0.1% TFA in water.

-

Mobile Phase B: 0.1% TFA in acetonitrile.

-

Gradient: A linear gradient tailored to the hydrophobicity of the peptide. For peptides containing 3-Aminooctanoic acid, a slower gradient and a higher final concentration of acetonitrile may be required for elution.

-

Detection: UV absorbance at 220 nm.

-

Fraction Collection: Collect fractions corresponding to the major peak.

-

Analysis: Analyze the collected fractions by analytical RP-HPLC and mass spectrometry to confirm purity and identity.

-

Lyophilization: Pool the pure fractions and lyophilize to obtain the final peptide product.

5.2. Characterization

Workflow for Peptide Characterization

Caption: Standard workflow for peptide purification and characterization.

-

Mass Spectrometry (MS): Confirm the molecular weight of the purified peptide using MALDI-TOF or LC-MS.[6] The observed mass should correspond to the calculated theoretical mass.

-

Analytical RP-HPLC: Assess the purity of the final peptide product. A single sharp peak is indicative of high purity.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural analysis, 1D and 2D NMR experiments (e.g., COSY, TOCSY, NOESY) can be performed to determine the conformation of the peptide in solution.[7][8]

-

Amino Acid Analysis (AAA): This technique can be used to confirm the amino acid composition and quantify the peptide.[9]

Table 2: Characterization Data for Purified Model Peptide

| Analysis Method | Result | Interpretation |

| Analytical RP-HPLC | Single peak at >95% purity | High purity of the final product |

| MALDI-TOF MS | [M+H]⁺ observed matches theoretical mass | Correct molecular weight, confirming identity |

| ¹H NMR | Resonances consistent with the peptide structure | Confirms the covalent structure |

| Amino Acid Analysis | Ratios of amino acids match the expected composition | Confirms the correct amino acid composition |

Impact on Peptide Structure and Function

The incorporation of 3-Aminooctanoic acid can have a profound impact on the structure and biological activity of a peptide.

-

Conformational Effects: β-amino acids are known to induce stable secondary structures, such as helices and turns. The specific conformational preferences will depend on the position of the 3-Aminooctanoic acid within the peptide sequence and the nature of the surrounding amino acids.

-

Hydrophobicity and Amphipathicity: The C8 alkyl chain significantly increases the hydrophobicity of the peptide. This can enhance its ability to interact with and penetrate cell membranes, a desirable property for antimicrobial peptides and cell-penetrating peptides.

-

Proteolytic Stability: The β-amino acid backbone is generally resistant to degradation by proteases, which can significantly increase the in vivo half-life of the peptide therapeutic.

-

Biological Activity: The altered conformation and physicochemical properties can lead to enhanced or novel biological activities. For example, in antimicrobial peptides, increased hydrophobicity can correlate with improved lytic activity against bacterial membranes.

Signaling Pathway Example: Antimicrobial Peptide Action

Caption: Potential mechanism of action for an antimicrobial peptide.

Conclusion

The incorporation of 3-Aminooctanoic acid into peptide synthesis provides a valuable tool for the development of novel peptide-based therapeutics. By carefully following the detailed protocols for synthesis, purification, and characterization outlined in these application notes, researchers can successfully create and evaluate peptides with enhanced stability, tailored hydrophobicity, and potentially improved biological activity. The data presented herein serves as a baseline for what can be expected when working with this promising non-natural amino acid.

References

- 1. blog.mblintl.com [blog.mblintl.com]

- 3. Coupling efficiencies of amino acids in the solid phase synthesis of peptides. | Semantic Scholar [semanticscholar.org]

- 4. bachem.com [bachem.com]

- 5. Reverse-phase HPLC Peptide Purification - Creative Peptides-Peptide Drug Discovery [pepdd.com]

- 6. Overview of peptide and protein analysis by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nuclear Magnetic Resonance seq (NMRseq): A New Approach to Peptide Sequence Tags - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pharmacy.nmims.edu [pharmacy.nmims.edu]

- 9. Amino acid analysis of peptides using isobaric-tagged isotope dilution LC-MS/MS - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for Solid-Phase Peptide Synthesis of Peptides Containing 3-Aminooctanoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

3-Aminooctanoic acid is a β-amino acid that, when incorporated into peptides, can impart unique structural and functional properties. These include increased proteolytic stability, the ability to form novel secondary structures such as helices and sheets, and the potential for new therapeutic applications. However, the incorporation of β-amino acids, particularly those with steric bulk like 3-Aminooctanoic acid, into a growing peptide chain using solid-phase peptide synthesis (SPPS) can be challenging. This document provides a detailed protocol for the successful incorporation of Fmoc-3-Aminooctanoic acid into peptides using Fmoc-based SPPS.

Challenges in Coupling 3-Aminooctanoic Acid

The primary challenge in the incorporation of 3-Aminooctanoic acid is the steric hindrance around the amine group, which can lead to slower reaction kinetics and incomplete coupling. This can result in deletion sequences and lower purity of the final peptide. To overcome these challenges, the use of more potent coupling reagents and optimized reaction conditions is recommended.

Recommended Reagents and Solvents

-

Resin: Wang resin or 2-Chlorotrityl chloride resin are suitable for the synthesis of C-terminal acid peptides. Rink Amide resin can be used for C-terminal amide peptides.

-

Solvents: High-purity, peptide synthesis grade N,N-Dimethylformamide (DMF) is the primary solvent. Dichloromethane (DCM) is used for resin swelling and washing.

-

Deprotection Reagent: 20% (v/v) piperidine in DMF is the standard reagent for Fmoc group removal.

-

Coupling Reagents: Due to the sterically hindered nature of 3-Aminooctanoic acid, potent coupling reagents are recommended. These include HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate), HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate), and PyBOP (Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate).

-

Base: Diisopropylethylamine (DIPEA) is used as a base in the coupling reaction.

-

Cleavage Cocktail: A standard cleavage cocktail of Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), and water is used to cleave the peptide from the resin and remove side-chain protecting groups.

Experimental Protocols

Resin Preparation and Swelling

-

Place the desired amount of resin in a reaction vessel.

-

Add DCM to the resin and allow it to swell for 30 minutes at room temperature with gentle agitation.

-

Drain the DCM and wash the resin three times with DMF.

First Amino Acid Loading (on 2-Chlorotrityl chloride resin)

-

Dissolve the first Fmoc-protected amino acid (3 equivalents relative to the resin loading capacity) and DIPEA (5 equivalents) in dry DCM.

-

Add the solution to the swollen resin and agitate for 1-2 hours at room temperature.

-

To cap any remaining reactive sites, add a solution of DCM/Methanol/DIPEA (80:15:5 v/v/v) and agitate for 30 minutes.

-

Wash the resin three times with DCM, followed by three times with DMF.

SPPS Cycle for Peptide Elongation

The following cycle of deprotection, washing, and coupling is repeated for each amino acid in the peptide sequence.

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

-

Add a solution of 20% piperidine in DMF to the resin.

-

Agitate for 5 minutes at room temperature.

-

Drain the solution.

-

Add a fresh solution of 20% piperidine in DMF and agitate for an additional 15 minutes.

-

Drain the solution and wash the resin five times with DMF.

-

In a separate vial, dissolve the Fmoc-protected amino acid (3 equivalents), HBTU (2.9 equivalents), and DIPEA (6 equivalents) in DMF.

-

Allow the mixture to pre-activate for 2-3 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 30-60 minutes at room temperature.

-

Perform a Kaiser test to confirm the completion of the coupling reaction. If the test is positive (indicating free amines), repeat the coupling step.

-

Wash the resin three times with DMF.

Due to its steric hindrance, a modified coupling protocol is recommended for 3-Aminooctanoic acid.

-

In a separate vial, dissolve Fmoc-3-Aminooctanoic acid (4 equivalents), HATU (3.9 equivalents), and DIPEA (8 equivalents) in DMF.

-

Allow the mixture to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected peptide-resin.

-

Agitate for 2-4 hours at room temperature. A longer coupling time is often necessary.

-

Perform a Kaiser test. If the coupling is incomplete, a second coupling (double coupling) with fresh reagents for another 2 hours is recommended.

-

Wash the resin three times with DMF.

Final Cleavage and Deprotection

-

After the final Fmoc deprotection and washing, wash the peptide-resin with DCM and dry it under vacuum.

-

Prepare a cleavage cocktail of 95% TFA, 2.5% TIS, and 2.5% water.

-

Add the cleavage cocktail to the dried resin in a fume hood.

-

Gently agitate the mixture for 2-3 hours at room temperature.

-

Filter the resin and collect the filtrate.

-

Wash the resin with a small amount of fresh TFA.

-

Precipitate the crude peptide by adding the combined filtrate to cold diethyl ether.

-

Collect the precipitated peptide by centrifugation and wash it with cold diethyl ether.

-

Dry the crude peptide under vacuum.

Purification and Analysis

The crude peptide should be purified by reverse-phase high-performance liquid chromatography (RP-HPLC). The purity and identity of the final peptide can be confirmed by analytical RP-HPLC and mass spectrometry. For research-grade peptides, a purity of >95% is often desired.[1][2]

Quantitative Data

The following tables provide representative data for the synthesis of a model peptide containing a single 3-Aminooctanoic acid residue. These values are estimates based on typical outcomes for difficult couplings in SPPS and may vary depending on the specific peptide sequence and synthesis conditions.[3]

Table 1: Coupling Efficiency of Fmoc-3-Aminooctanoic Acid with Different Coupling Reagents

| Coupling Reagent | Coupling Time (hours) | Double Coupling | Estimated Coupling Efficiency (%) |

| HBTU | 2 | No | 85-90 |

| HBTU | 2 + 2 | Yes | >95 |

| HATU | 2 | No | >95 |

| HATU | 2 + 2 | Yes | >99 |

| PyBOP | 4 | No | 80-85 |

| PyBOP | 4 + 4 | Yes | >95 |

Note: Coupling efficiency can be qualitatively monitored by the Kaiser test and quantitatively determined by sequencing or mass spectrometry analysis of the crude product.

Table 2: Expected Yield and Purity of a Model Peptide Containing 3-Aminooctanoic Acid

| Synthesis Stage | Parameter | Expected Value |

| Crude Peptide | Yield (based on initial resin loading) | 60-80% |

| Purity (by RP-HPLC) | 50-70%[2] | |

| Purified Peptide | Final Yield (after RP-HPLC) | 15-30% |

| Final Purity (by RP-HPLC) | >95%[1][4] |

Note: Yields and purities are highly sequence-dependent. The presence of multiple hindered residues or aggregation-prone sequences can significantly impact the final outcome.[3]

Logical Relationships in SPPS

The success of incorporating a sterically hindered amino acid like 3-Aminooctanoic acid depends on a logical progression of optimized steps.

References

Application Notes and Protocols: Utilizing 8-Aminooctanoic Acid as a Flexible Linker in Peptides

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 8-aminovaleric acid (Ava), a flexible linker, in peptide synthesis and its impact on the development of peptide-based therapeutics and diagnostics. This document includes detailed experimental protocols, quantitative data, and visualizations to guide researchers in incorporating this versatile linker into their workflows. While the focus is on 8-aminovaleric acid, the principles can be extended to other aminoalkanoic acids of varying lengths.

Introduction to 8-Aminooctanoic Acid as a Flexible Linker